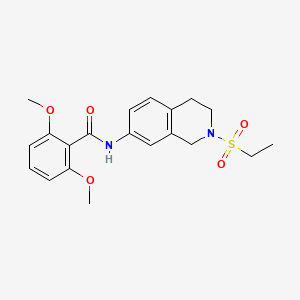
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that likely contains an isoquinoline group (a type of heterocyclic aromatic organic compound), a sulfonyl group (an organosulfur group), and methoxy groups (an alkyl group derived from methane). The exact properties and functions of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atomic constituents and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry could be used to analyze its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. For instance, the sulfonyl group might be susceptible to nucleophilic attack, and the aromatic isoquinoline ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be analyzed using various techniques, such as thermal analysis and spectroscopy .Aplicaciones Científicas De Investigación
Identification and Metabolism of If Channel Inhibitors
A study focused on YM758, a novel inhibitor of the If current channel, identified its metabolites in human urine, plasma, and feces. The study provided insights into the renal and hepatic excretion of these metabolites, facilitated by transporters such as human organic cation transporter (OCT) and organic anion transporter (OAT). This research is crucial for understanding the pharmacokinetics of novel therapeutic agents targeting cardiac conditions like stable angina and atrial fibrillation (Umehara et al., 2009).
Synthesis and Cyclization Techniques
Another area of application involves the synthesis of complex organic molecules. For instance, the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline through Pummerer-type cyclization highlights the chemical reactions and pathways that can be used to create compounds with potential therapeutic value (Saitoh et al., 2001).
Development of Practical Synthetic Routes
Research on developing a practical and scalable synthetic route for YM758 monophosphate, a potent If current channel inhibitor, underscores the importance of efficient production methods for pharmaceuticals. This work aimed at optimizing the synthesis process to minimize the use of hazardous solvents and unstable intermediates, thereby improving overall yield (Yoshida et al., 2014).
Novel Insecticide Development
Flubendiamide, a compound with a unique structure including a tetrahydroisoquinoline moiety, demonstrates extremely strong insecticidal activity against lepidopterous pests. The study of flubendiamide's action mechanism, safety for non-target organisms, and its role in integrated pest management programs showcases the application of tetrahydroisoquinoline derivatives in agriculture (Tohnishi et al., 2005).
Investigation of Cellular Proliferation in Tumors
The study of 18F-ISO-1, a cellular proliferative marker containing a tetrahydroisoquinoline fragment, in tumor proliferation imaging by PET scans in patients with malignant neoplasms highlights the role of these compounds in diagnostic medicine. The correlation of tumor uptake with proliferation indices offers promising avenues for evaluating solid tumors' proliferative status (Dehdashti et al., 2013).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Material safety data sheets (MSDS) provide information on the potential hazards of a compound, including its reactivity, toxicity, and safe handling procedures .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-4-28(24,25)22-11-10-14-8-9-16(12-15(14)13-22)21-20(23)19-17(26-2)6-5-7-18(19)27-3/h5-9,12H,4,10-11,13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHNEXLDGOUCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

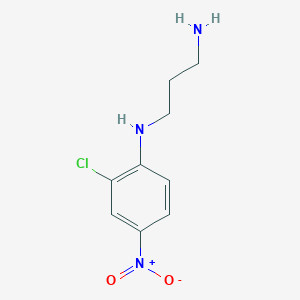
![Methyl 3-[4-(3-methylsulfanylpropanoyl)piperazin-1-yl]propanoate](/img/structure/B2954071.png)

![N-(4-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B2954073.png)
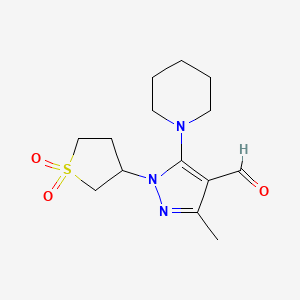

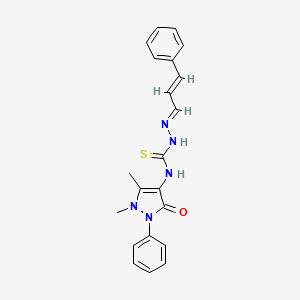

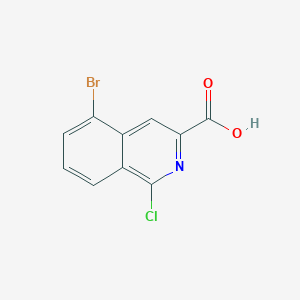
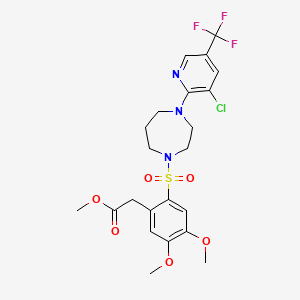
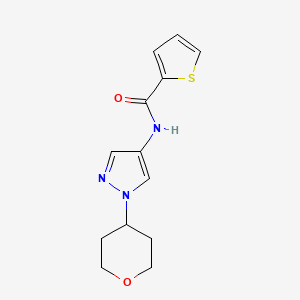
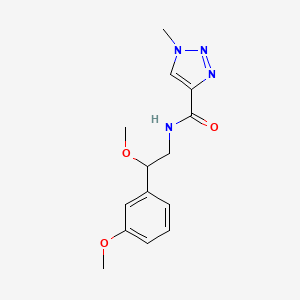
![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2954090.png)
![(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B2954091.png)